molecular formula C18H16N4O B2757486 1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea CAS No. 2034407-34-4

1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea

Cat. No.: B2757486
CAS No.: 2034407-34-4
M. Wt: 304.353
InChI Key: LZGVAXDJXVMNIO-UHFFFAOYSA-N
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Description

1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea is a urea derivative featuring a bipyridine moiety linked via a methyl group to the urea backbone. The compound’s structure includes a 3-phenylurea core substituted at the 1-position with a [2,3'-bipyridin]-4-ylmethyl group. Bipyridine derivatives are notable for their coordination chemistry and applications in medicinal and agrochemical research due to their ability to engage in π-π stacking, hydrogen bonding, and metal chelation .

Properties

IUPAC Name

1-phenyl-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c23-18(22-16-6-2-1-3-7-16)21-12-14-8-10-20-17(11-14)15-5-4-9-19-13-15/h1-11,13H,12H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGVAXDJXVMNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-phenylurea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bipyridin]-4-ylmethyl)-3-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of bipyridine N-oxide derivatives.

    Reduction: Formation of reduced bipyridine derivatives.

    Substitution: Formation of substituted phenylurea derivatives.

Mechanism of Action

The mechanism of action of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-phenylurea involves its interaction with metal ions and biological targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Chloropyridin-4-yl)-3-phenylurea

Structure : The substituent at the 1-position is a 2-chloropyridin-4-yl group, differing from the bipyridinylmethyl group in the target compound.
Biological Activity : This compound (referred to in ) accelerates fruit softening in kiwifruit by enhancing cell wall degradation enzymes like polygalacturonase (PG) and cellulase (Cx). It reduces fruit storability, with higher concentrations (20 mg/L) exacerbating softening .
Key Differences :

  • The chloropyridine substituent introduces electronegative and steric effects, likely enhancing interaction with plant cell wall enzymes.

1-(4-{2-[(6-{4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]phenyl}furo[2,3-d]pyrimidin-4-yl)amino]ethyl}phenyl)-3-phenylurea

Structure: This compound (from ) features a furopyrimidine-piperidine-ethoxy-phenyl substituent, creating a bulkier and more complex structure compared to the bipyridinylmethyl group. Key Differences:

  • The extended substituent may improve solubility or receptor specificity but could reduce cell permeability compared to the target compound’s bipyridine group.

Structural and Functional Comparison Table

Compound Substituent at 1-Position Molecular Weight (g/mol)* Key Biological Activity Applications
1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea [2,3'-Bipyridin]-4-ylmethyl ~334.4 Hypothesized enzyme/receptor modulation Medicinal chemistry (speculative)
1-(2-Chloropyridin-4-yl)-3-phenylurea 2-Chloropyridin-4-yl ~259.7 Enhances cell wall degradation enzymes Agrochemical (fruit ripening)
1-(4-{2-[(6-{4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]phenyl}furo[2,3-d]pyrimidin-4-yl)amino]ethyl}phenyl)-3-phenylurea Furopyrimidine-piperidine-ethoxy-phenyl ~628.7 Potential kinase inhibition Pharmaceutical (speculative)

*Calculated based on structural formulas.

Research Findings and Implications

  • Agrochemical Context : The chloropyridine analog’s role in fruit softening highlights the impact of electron-withdrawing substituents on enzyme activity. Replacement with a bipyridinylmethyl group may reduce agrochemical efficacy but open avenues for metal-mediated biological interactions .
  • Medicinal Chemistry Potential: The bipyridine moiety’s chelation capacity could position the target compound for development in anticancer or antimicrobial therapies, where metal coordination is critical. In contrast, the furopyrimidine-piperidine analog’s structure aligns with kinase inhibitor design .
  • Structure-Activity Relationship (SAR) :
    • Chlorine vs. Bipyridine : Chlorine’s electronegativity may favor polar interactions, while bipyridine’s aromaticity supports hydrophobic binding.
    • Complexity vs. Simplicity : The furopyrimidine analog’s complexity may enhance target specificity but complicate synthesis compared to the target compound’s simpler bipyridine group.

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